(Z)-3-iodo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide
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Overview
Description
Indole derivatives, such as “(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide”, are aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
While specific synthesis information for “(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide” is not available, indole derivatives are often synthesized through electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .Molecular Structure Analysis
The molecular structure of indole derivatives typically contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .Scientific Research Applications
Pharmaceutical Chemistry
Indole derivatives are well-established in pharmaceutical chemistry due to their range of pharmacological activities . This compound could be explored for its potential use in drug synthesis and design, particularly as a scaffold for creating new pharmaceutical agents.
Biological Activity Studies
Indole derivatives like this compound often exhibit significant biological activities . Research could focus on studying its effects on various biological systems, such as its potential role as a plant hormone or its impact on microbial growth.
Antimicrobial Research
Given that some indole derivatives have shown inhibitory activity against microbial enzymes , this compound might be investigated for its antimicrobial properties, possibly targeting specific pathogens or enzymes.
Enzyme Inhibition Studies
The inhibitory activity of indole derivatives against enzymes like Mtb gyrase suggests that this compound could be used in studies aiming to discover new enzyme inhibitors .
Agricultural Chemistry
As indole-3-acetic acid is a plant hormone derived from tryptophan degradation in plants , research could explore the use of this compound in agricultural chemistry, possibly as a growth regulator or in plant protection.
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Some indole derivatives have been found to inhibit hiv-1 replication by a multitarget mechanism of action . This suggests that (Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IN4O4/c16-9-3-1-2-8(6-9)14(21)19-18-13-11-7-10(20(23)24)4-5-12(11)17-15(13)22/h1-7,17,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZSTSONSAPFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140677 |
Source
|
Record name | 3-Iodobenzoic acid 2-(1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
324777-30-2 |
Source
|
Record name | 3-Iodobenzoic acid 2-(1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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